molecular formula C15H9Cl2NO B12638466 7,8-Dichloro-2-phenyl-4-quinolinol CAS No. 1070879-81-0

7,8-Dichloro-2-phenyl-4-quinolinol

Cat. No.: B12638466
CAS No.: 1070879-81-0
M. Wt: 290.1 g/mol
InChI Key: UPWCILADIWIHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Dichloro-2-phenyl-4-quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with various molecular targets. It is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes, leading to its antimicrobial and anticancer effects . The compound may also interact with DNA and proteins, further contributing to its biological activities.

Comparison with Similar Compounds

7,8-Dichloro-2-phenyl-4-quinolinol can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1070879-81-0

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

7,8-dichloro-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H9Cl2NO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

UPWCILADIWIHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)Cl

Origin of Product

United States

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